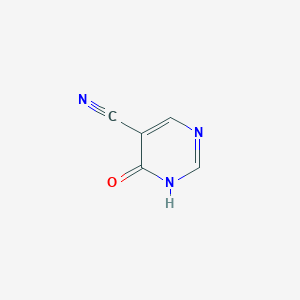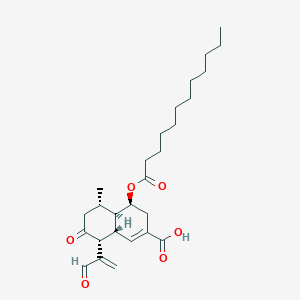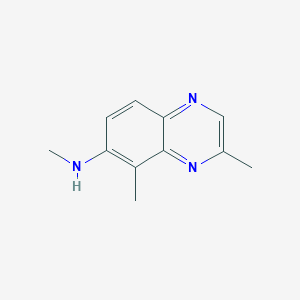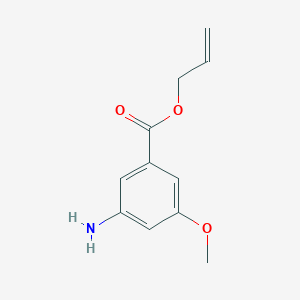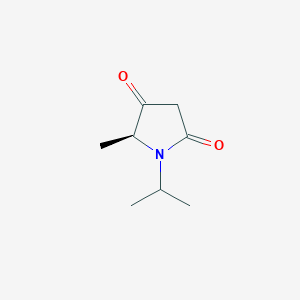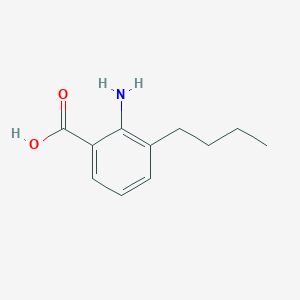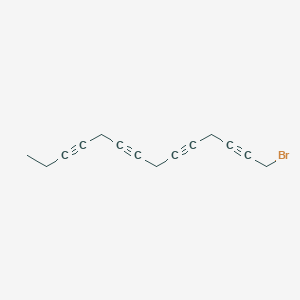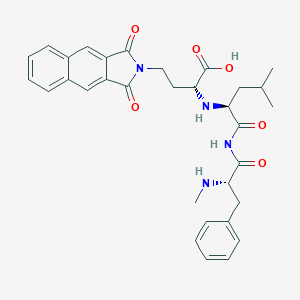
Cddbip-leu-phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cddbip-leu-phe-NH2 is a peptide that has been extensively studied for its biochemical and physiological effects. This peptide is synthesized using a variety of methods and has been used in scientific research applications to investigate its mechanism of action. In
Mechanism of Action
The mechanism of action of Cddbip-leu-phe-NH2 is not fully understood. However, it is believed to act on the opioid receptors in the central nervous system, leading to the release of endogenous opioids and the inhibition of pain signaling pathways. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using Cddbip-leu-phe-NH2 in lab experiments is its specificity for the opioid receptors, making it a useful tool for investigating the role of the opioid system in pain and inflammation. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of Cddbip-leu-phe-NH2. One direction is to investigate its potential as a therapeutic agent for the treatment of pain and inflammation. Another direction is to investigate its mechanism of action and its effects on the immune response in more detail. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Conclusion
In conclusion, this compound is a peptide that has been extensively studied for its biochemical and physiological effects. It is synthesized using solid-phase peptide synthesis methods and has been used in scientific research applications to investigate its mechanism of action and potential therapeutic uses. While there are some limitations to its use in lab experiments, this compound remains a useful tool for investigating the role of the opioid system in pain and inflammation.
Synthesis Methods
Cddbip-leu-phe-NH2 is synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of this compound involves the coupling of amino acids with a C-terminal amide group. The peptide is then cleaved from the solid support using a cleavage agent to obtain the final product.
Scientific Research Applications
Cddbip-leu-phe-NH2 has been used in scientific research applications to investigate its mechanism of action and biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
properties
CAS RN |
154296-67-0 |
|---|---|
Molecular Formula |
C32H36N4O6 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(2R)-4-(1,3-dioxobenzo[f]isoindol-2-yl)-2-[[(2S)-4-methyl-1-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C32H36N4O6/c1-19(2)15-27(29(38)35-28(37)26(33-3)16-20-9-5-4-6-10-20)34-25(32(41)42)13-14-36-30(39)23-17-21-11-7-8-12-22(21)18-24(23)31(36)40/h4-12,17-19,25-27,33-34H,13-16H2,1-3H3,(H,41,42)(H,35,37,38)/t25-,26+,27+/m1/s1 |
InChI Key |
VCEJALSBINQHFE-PVHODMMVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC)N[C@H](CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
SMILES |
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Other CAS RN |
154296-67-0 |
synonyms |
(N-(1-carboxy-3-(1,3-dihydro-1,3-dioxo-2H-benz(f)isoindol-2-yl)propyl)-leucyl)-N-methyl-phenylalaninamide CDDBIP-Leu-Phe-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



